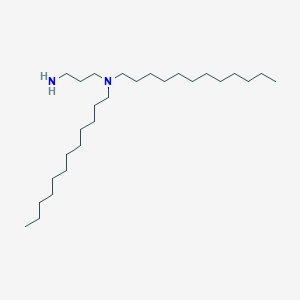
N~1~,N~1~-Didodecylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Didodecylpropane-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Didodecylpropane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Applications De Recherche Scientifique
N~1~,N~1~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, fabric softeners, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N1,N~1~-Didodecylpropane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The compound interacts with cell membranes, disrupting their structure and function, which can be useful in various applications such as drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-Didodecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Uniqueness
N~1~,N~1~-Didodecylpropane-1,3-diamine is unique due to its specific structure, which provides distinct surfactant properties. Compared to similar compounds, it offers better stability and efficiency in reducing surface tension .
Propriétés
Numéro CAS |
89101-38-2 |
|---|---|
Formule moléculaire |
C27H58N2 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
N',N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29(27-23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
FOGXVHIVRBKOQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















